molecular formula C14H10N2O5 B8338417 1,2-Bis-(4-nitrophenyl)-ethanone CAS No. 3769-83-3

1,2-Bis-(4-nitrophenyl)-ethanone

Cat. No.: B8338417
CAS No.: 3769-83-3
M. Wt: 286.24 g/mol
InChI Key: SMTQDFIFGAJZLP-UHFFFAOYSA-N
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Description

1,2-Bis-(4-nitrophenyl)-ethanone is a high-value aromatic ketone for research and development. Its structure, featuring nitro groups and a central ethanone bridge, makes it a versatile intermediate in organic synthesis. It serves as a key precursor for synthesizing complex heterocyclic systems, including 1,3,4-oxadiazole scaffolds, which are investigated for their potential as cytotoxic agents and enzyme inhibitors in medicinal chemistry . Furthermore, this compound can be utilized in the synthesis of functionalized organic materials. Similar nitroaromatic compounds are reduced to form azoxybenzenes, which have applications as liquid crystals and in the development of polymers and coordination complexes . The nitro groups also make it a potential building block for creating Schiff base ligands, which are widely used in the development of coordination chemistry and for constructing functional materials with specific electrochemical properties . This product is strictly for research purposes in laboratory settings.

Properties

CAS No.

3769-83-3

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

1,2-bis(4-nitrophenyl)ethanone

InChI

InChI=1S/C14H10N2O5/c17-14(11-3-7-13(8-4-11)16(20)21)9-10-1-5-12(6-2-10)15(18)19/h1-8H,9H2

InChI Key

SMTQDFIFGAJZLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1,2-Bis-(4-nitrophenyl)-ethanone with similar compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
1,2-Bis(4-nitrophenyl)ethane-1,2-dione 6067-45-4 C₁₄H₈N₂O₆ 300.22 Two nitro, two ketones High thermal stability; lab reagent
1,2-Bis(4-methoxyphenyl)ethanone 120-44-5 C₁₆H₁₆O₃ 256.30 Two methoxy, one ketone Used in polymer synthesis; no boiling data
1,2-Bis(4-hydroxyphenyl)ethan-1-one 3669-47-4 C₁₄H₁₂O₃ 228.24 Two hydroxy, one ketone Melting point: 215–219°C; pharmaceutical intermediate
(1E,4E)-1,5-Bis(4-nitrophenyl)penta-1,4-dien-3-one 25288-75-9 C₁₇H₁₂N₂O₅ 324.29 Two nitro, conjugated dienone High-density material (1.435 g/cm³); bioorganic applications
1,2-Bis(4-(tert-butyl)phenyl)-2-hydroxyethanone 77387-64-5 C₂₀H₂₄O₂ 296.41 Two tert-butyl, one hydroxy Lab research; thermal-resistant polymers

Key Observations:

  • Electron Effects: Nitro groups reduce electron density on the aromatic ring, enhancing oxidative stability but reducing solubility in polar solvents compared to methoxy or hydroxy analogs .
  • Thermal Stability: Nitro-substituted compounds (e.g., 1,2-Bis(4-nitrophenyl)ethane-1,2-dione) exhibit higher thermal resistance, making them suitable for high-performance polymers .
  • Pharmacological Potential: Nitro derivatives like 1,2-bis(4-(4-nitrophenyl)piperazin-1-yl)ethanone show promise in reducing prostate size in benign prostatic hyperplasia models .

Preparation Methods

Nitration of Preformed Diaryl Ethanone

A two-step approach could involve:

  • Synthesizing 1,2-bis-phenyl-ethanone via Friedel-Crafts acylation of benzene with acetyl chloride.

  • Nitrating the resulting compound at the para positions using mixed acids (HNO₃/H₂SO₄).

This method is analogous to the nitration of 2,2-bis-(4-hydroxyphenyl)-hexafluoropropane (bisphenol AF) to form 2,2-bis-(4-hydroxy-3-nitrophenyl)-hexafluoropropane, as described in a patent. The nitration of bisphenol AF with 98% nitric acid in chloroform achieves an 84% yield after recrystallization.

Direct Coupling of 4-Nitrophenylacetyl Chloride

Coupling two equivalents of 4-nitrophenylacetic acid via a Schlenk equilibrium or using coupling agents like DCC (dicyclohexylcarbodiimide) could yield the target compound. However, steric hindrance from the nitro groups may limit efficiency.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/SolventYield (%)Challenges
Catalytic OxidationPara-nitrotoluenePara-benzoquinone/MeOH85Requires further oxidation to ketone
NitrationBisphenol AFHNO₃/CHCl₃84Selectivity for para position
Friedel-Crafts AcylationBenzene, Acetyl ChlorideAlCl₃N/ALow reactivity due to nitro groups

Mechanistic Considerations and Optimization

The kinetic study of bis(4-nitrophenyl) carbonate reactions highlights the role of concerted vs. stepwise mechanisms in nitroaromatic transformations. For 1,2-bis-(4-nitrophenyl)-ethanone synthesis, a stepwise mechanism involving:

  • Formation of a tetrahedral intermediate during acylation.

  • Subsequent nitration or oxidation.
    is likely, given the electron-withdrawing nature of nitro groups.

Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents like dimethylacetamide (DMAc) enhance nitro group reactivity.

  • Catalyst Screening : Raney nickel, effective in reducing nitro groups , might hinder ketone formation unless carefully controlled.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 1,2-Bis-(4-nitrophenyl)-ethanone?

  • Methodological Answer : Laboratory-scale synthesis typically involves Friedel-Crafts acylation or nitro-group functionalization under controlled conditions. For example, copper-catalyzed hydrosilylation reactions (e.g., Cu(OAc)₂·H₂O with chiral ligands like BTAPPh₂ in toluene at low temperatures [-25°C]) can yield nitroaryl ketones. Reaction progress is monitored via GC or ¹H NMR to ensure >99% conversion . Purification often employs column chromatography or recrystallization.

Q. How is the purity of this compound assessed during synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is used for purity assessment, while FT-IR and FT-Raman spectroscopy (400–4000 cm⁻¹) validate structural integrity. Cross-referencing experimental vibrational spectra with computational predictions (e.g., Gaussian 09) ensures accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR/FT-Raman : Assign vibrational modes (e.g., C=O stretching at ~1700 cm⁻¹, nitro-group vibrations) .
  • ¹H/¹³C NMR : Confirm molecular structure via chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : NIST databases provide reference spectra for validation .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Adhere to GHS/CLP regulations (EC 2020/878):

  • Avoid inhalation (P261) and contact with skin/eyes (P262).
  • Use fume hoods and PPE (gloves, lab coats). Toxicity data may be limited; assume acute hazards until studies confirm safety .

Advanced Research Questions

Q. How can computational methods like DFT predict the molecular structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) optimize geometry and predict vibrational spectra. Compare bond lengths/angles with crystallographic data (SHELXL-refined structures) to validate accuracy. Discrepancies >0.1 Å may indicate solvent effects or crystal packing distortions .

Q. What strategies resolve discrepancies between experimental and computational vibrational spectra?

  • Methodological Answer :

Anharmonic Corrections : Apply scaling factors to DFT frequencies to account for overestimation.

Solvent Modeling : Use polarizable continuum models (PCM) to simulate solvent interactions absent in gas-phase computations.

Crystallographic Constraints : Compare experimental spectra with crystal-phase simulations (e.g., CRYSTAL17) .

Q. How can enantioselectivity be controlled in reactions involving this compound?

  • Methodological Answer : Use chiral catalysts (e.g., enantiopure BTA ligands) to induce asymmetric induction. Monitor enantiomeric excess (ee) via chiral GC/HPLC. For hydrosilylation, PhSiH₃ as a reducing agent under sub-ambient temperatures (-25°C) enhances selectivity .

Q. How can researchers access reliable thermodynamic data for this compound?

  • Methodological Answer : Consult NIST Chemistry WebBook for ΔfH°, ΔrG°, and reaction thermochemistry. Experimental values are derived from calorimetry or gas-phase measurements. Cross-validate with computational thermochemistry (e.g., G4 theory) when data gaps exist .

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